2-Methyl-5-pentyloxolan-3-one
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
71820-40-1 |
|---|---|
Molecular Formula |
C10H18O2 |
Molecular Weight |
170.25 g/mol |
IUPAC Name |
2-methyl-5-pentyloxolan-3-one |
InChI |
InChI=1S/C10H18O2/c1-3-4-5-6-9-7-10(11)8(2)12-9/h8-9H,3-7H2,1-2H3 |
InChI Key |
XLPAUDSMYFHMHV-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC1CC(=O)C(O1)C |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 2 Methyl 5 Pentyloxolan 3 One
Retrosynthetic Strategies and Key Precursor Identification
Retrosynthetic analysis is a technique used to design a synthesis by working backward from the target molecule to simpler, commercially available starting materials. sathyabama.ac.inscitepress.orgicj-e.org For 2-methyl-5-pentyloxolan-3-one, the core structure is a substituted oxolanone ring. A logical disconnection approach would involve breaking the ester linkage of the lactone, leading to a hydroxy-keto-acid or a related precursor.
A primary disconnection can be made at the C-O bond of the lactone, suggesting a precursor like a 4-hydroxy-3-methyl-7-octanoic acid. Further disconnection of this precursor could involve breaking the C3-C4 bond, leading to simpler fragments. However, a more common and practical approach involves the formation of the oxolanone ring from acyclic precursors through cyclization reactions.
Key precursors for the synthesis of substituted oxolanones often include γ-keto acids or their ester derivatives. For this compound, a key precursor would be a derivative of 3-methyl-4-oxo-octanoic acid. The synthesis of this precursor can be achieved through various classical organic reactions, such as aldol (B89426) condensations or Michael additions.
Enantioselective and Stereoselective Synthesis Approaches to Substituted Oxolanones
The stereochemistry of this compound is crucial for its desired fragrance profile. Therefore, enantioselective and stereoselective synthetic methods are of high importance. These methods aim to control the formation of specific stereoisomers.
Various strategies have been developed for the enantioselective synthesis of substituted oxolanones and related heterocyclic compounds. nih.govchemrxiv.orgd-nb.inforsc.org These often involve the use of chiral catalysts or auxiliaries. For instance, organocatalysis has emerged as a powerful tool for asymmetric synthesis. nih.gov Chiral amines, phosphoric acids, and isothioureas have been successfully employed in the enantioselective synthesis of various heterocyclic systems. d-nb.inforsc.org
A notable approach is the use of isothiourea catalysts in Michael-addition-lactonization reactions to produce stereodefined dihydropyranones, which are structurally related to oxolanones. d-nb.info This strategy could potentially be adapted for the synthesis of this compound. Another powerful method is the asymmetric direct vinylogous aldol reaction of furanone derivatives, which can provide access to polyfunctionalized γ-substituted butenolides with high enantioselectivity. thieme-connect.com
The development of enantioselective methods often relies on creating a chiral environment around the reacting molecules, which favors the formation of one enantiomer over the other. This can be achieved through the use of chiral metal complexes or organocatalysts that form transient chiral intermediates.
Chemoenzymatic and Biocatalytic Pathways for this compound
Chemoenzymatic and biocatalytic approaches offer sustainable and highly selective alternatives to traditional chemical synthesis. nih.govmolbnl.itsci-hub.se These methods utilize enzymes or whole microorganisms to catalyze specific reactions, often with high enantioselectivity and under mild conditions. thieme-connect.com
For the synthesis of substituted oxolanones, ketoreductases (KREDs) are particularly relevant enzymes. They can catalyze the stereoselective reduction of a ketone to a secondary alcohol, a key step in controlling the stereochemistry of the final product. thieme-connect.com An optimized biocatalytic reduction using a KRED, along with a cofactor like NADP and a sacrificial alcohol, has been shown to afford enantiopure cis-hydroxyfurans on a multikilogram scale. thieme-connect.com
Biocatalysis can also be employed in the synthesis of precursors. For example, the conversion of biomass-derived furfural (B47365) into valuable C4 chemicals, including furanone derivatives, has been demonstrated using a combination of electro-, photo-, and biocatalysis. figshare.comfigshare.com This highlights the potential of integrating different catalytic systems to create efficient and sustainable synthetic routes. Fermentation processes can also produce a range of flavor and fragrance molecules, although yields can sometimes be low. personalcaremagazine.com
Green Chemistry Principles in this compound Synthesis
The principles of green chemistry are increasingly being applied to the synthesis of fragrances and other fine chemicals to minimize environmental impact. personalcaremagazine.compremiumbeautynews.comsobfragrance.com This involves the use of safer solvents, renewable feedstocks, and catalytic processes to reduce waste and energy consumption. kaust.edu.sa
One of the key principles of green chemistry is the reduction or elimination of volatile organic solvents. Solvent-free reactions, often conducted under mechanochemical conditions like ball milling, have emerged as a promising alternative. rsc.orgjournal-vniispk.rursc.org These methods can lead to enhanced reaction rates, improved selectivity, and reduced waste. rsc.org
Water is also an attractive solvent for organic reactions due to its low cost, non-toxicity, and non-flammability. While organic compounds often have low solubility in water, various techniques can be employed to facilitate water-mediated reactions, such as the use of phase-transfer catalysts or co-solvents.
Catalytic processes are at the heart of green chemistry as they allow for the use of small amounts of a catalyst to generate large quantities of product, thereby minimizing waste. acs.org For the synthesis of this compound, both homogeneous and heterogeneous catalysts can be employed.
Heterogeneous catalysts, which are in a different phase from the reactants, are particularly advantageous as they can be easily separated from the reaction mixture and recycled. This simplifies product purification and reduces waste. The development of robust and recyclable catalysts is a key area of research for the sustainable production of fine chemicals.
The use of catalysts derived from abundant and non-toxic metals is also a key aspect of green chemistry. Furthermore, the integration of different catalytic approaches, such as combining biocatalysis with chemocatalysis, can lead to more efficient and sustainable synthetic routes. figshare.com
Novel Synthetic Methodologies and Process Optimization
Research into the synthesis of this compound and related compounds is ongoing, with a focus on developing novel methodologies and optimizing existing processes. This includes the exploration of new catalytic systems, the development of one-pot reactions to reduce the number of synthetic steps, and the use of flow chemistry for continuous and scalable production.
Process optimization plays a crucial role in making a synthetic route viable for industrial-scale production. This involves a detailed study of reaction parameters such as temperature, pressure, concentration, and catalyst loading to maximize yield and selectivity while minimizing cost and environmental impact.
Flow Chemistry and Continuous Processing
Continuous flow chemistry has emerged as a powerful tool in organic synthesis, offering superior heat and mass transfer, enhanced safety for handling hazardous intermediates, and straightforward scalability. nih.gov These advantages are particularly relevant for constructing heterocyclic frameworks. While a specific flow synthesis for this compound has not been reported, established flow protocols for related γ-lactones demonstrate the feasibility of this approach.
A notable example is the two-step continuous flow synthesis of γ-lactones, which combines photocatalysis and reduction. researchgate.netbeilstein-journals.org This process often involves a photocatalyzed hydrogen atom transfer (HAT) reaction in the initial step. researchgate.net Another powerful flow method involves the zinc-mediated carboxylation of allylic halides. This process uses a packed column of metallic zinc to generate organozinc reagents in flow, which are then carboxylated using a tube-in-tube reactor for efficient gas-liquid mixing with CO2. The resulting β,γ-unsaturated carboxylic acids can be cyclized to form lactones. rsc.orgbohrium.com This method has been shown to improve conversion and yields compared to traditional batch processes. rsc.org
Adapting these principles, a hypothetical flow synthesis for this compound could be envisioned starting from a suitable precursor, such as an appropriately substituted unsaturated alcohol. The reaction could be performed in a microreactor or a packed-bed reactor containing an immobilized catalyst to facilitate cyclization, offering precise control over residence time and temperature to optimize yield and minimize byproduct formation.
Table 1: Examples of Continuous Flow Synthesis for Lactone Scaffolds
| Reaction Type | Key Reagents/Catalyst | Conditions | Product Type | Reported Yield | Reference |
|---|---|---|---|---|---|
| Zinc-mediated Carboxylation | Allylic Halide, Zinc, CO₂ | Flow reactor with zinc column and tube-in-tube gas reactor | β,γ-Unsaturated Carboxylic Acid | Improved over batch | rsc.org |
| 1,3-Dipolar Cycloaddition | Organic Azides, Acetylenes, Copper Powder | 100 bar, rt - 100 °C, 0.5 mL/min | 1,2,3-Triazole Derivatives | up to 96% | beilstein-journals.org |
Microwave-Assisted and Photochemical Syntheses
Microwave-Assisted Synthesis
Microwave-assisted organic synthesis (MAOS) utilizes the ability of polar molecules to absorb microwave energy, leading to rapid and efficient internal heating of the reaction mixture. anton-paar.com This technology dramatically reduces reaction times from hours or days to minutes, often increasing product yields and reducing side reactions. anton-paar.combenthamdirect.com
This methodology has been successfully applied to the synthesis of various γ-butyrolactone derivatives. ufms.brdoaj.org One-step multicomponent reactions (MCRs) under microwave irradiation have proven to be a particularly effective strategy for constructing complex lactone cores. For instance, various maculalactone derivatives have been synthesized in good yields and with high diastereoselectivity in reaction times of just 10-20 minutes. benthamdirect.comresearchgate.net Similarly, the synthesis of tetrahydrofuran-3-ones via radical carbonylation and cyclization of organochalcogen precursors has been reported, demonstrating a direct route to the core scaffold of the target molecule. diva-portal.org The synthesis of 2-methyltetrahydrofuran-3-one (B1294639) (a key analog known as coffee furanone) has been achieved through various routes, some of which are amenable to microwave conditions for accelerated synthesis. wikipedia.org
Table 2: Representative Microwave-Assisted Syntheses of Heterocyclic Compounds
| Starting Materials | Product Type | Conditions | Time | Yield | Reference |
|---|---|---|---|---|---|
| Dimethyl 2-benzyl-3-methylenesuccinate, aryl bromide, aldehyde | Maculalactone Derivatives | 150 W, 60 °C | 10-20 min | 80-95% | benthamdirect.comresearchgate.net |
| Benzaldehyde, Iodoethane, Acetonitrile | Imidazo[1,5-a]pyridine Salts | 155 °C | 50 min | 48-80% | mdpi.com |
Photochemical Synthesis
Photochemical reactions use light as a clean reagent to access excited states of molecules, enabling unique transformations that are often difficult or impossible to achieve through thermal methods. This approach is well-suited for the synthesis of strained ring systems and complex heterocyclic structures.
While a direct photochemical synthesis of this compound is not documented, photochemical routes to related structures are well-established. For example, functionalized 3(2H)-furanones, which are unsaturated analogs, can be prepared in good to excellent yields via the photooxygenation of (β-keto)-2-substituted furans in a one-pot operation. rsc.org Furthermore, photochemical [2+2] cycloaddition reactions between α,β-unsaturated lactones and olefins provide a powerful method for constructing complex bicyclic lactone systems. oup.com More recently, a visible-light-mediated protocol for accessing substituted β-lactones through a Zimmerman–O'Connell–Griffin (ZOG) rearrangement has been developed, showcasing the power of light to facilitate novel cycloadditions under mild conditions. nih.govacs.org
Table 3: Example of Photochemical Synthesis of Lactone Precursors
| Reaction Type | Key Reagents/Conditions | Product Type | Yield | Reference |
|---|---|---|---|---|
| Photooxygenation | (β-keto)-2-substituted furans, Singlet Oxygen | Functionalized 3(2H)-furanones | Good to Excellent | rsc.org |
Synthesis of Structurally Related Analogs and Derivatives of this compound
The synthesis of analogs and derivatives provides crucial insights into structure-activity relationships and offers pathways to compounds with tailored properties. The methodologies described for the oxolan-3-one core can be adapted to produce a variety of structurally related compounds.
Oxolan-3-one Analogs: A key analog is 2-methyloxolan-3-one, also known as coffee furanone. Its synthesis has been reported via several methods, including the acid-catalyzed ring closure of β-alkoxy diazoketones and the condensation of ethyl lactate (B86563) with methyl acrylate. wikipedia.org Another approach involves the radical carbonylation/cyclization of 2-allyloxy-alkyl aryl chalcogenides, which yields the tetrahydrofuran-3-one ring system directly. diva-portal.org These methods could be adapted by choosing different starting materials to introduce the C5-pentyl substituent.
Oxolan-2-one Analogs (γ-Lactones): The isomeric γ-lactones represent another important class of analogs. The synthesis of γ-nonalactone (5-pentyloxolan-2-one), a common flavor and fragrance compound, is well-established. Palladium-catalyzed cross-coupling reactions are particularly versatile for creating substituted lactones. For example, Sonogashira coupling of 3-(prop-2-yn-1-yl)oxolan-2-ones with dihaloarenes has been used to synthesize mono- and bis-coupled products, demonstrating a method for introducing significant structural diversity. researchgate.net
Unsaturated Analogs (Furan-3(2H)-ones): The synthesis of furan-3(2H)-ones, the unsaturated counterparts, can be achieved through various cycloisomerization reactions. A simple and efficient protocol involves the cycloisomerization of allenic hydroxyketones in water without the need for metal catalysts. organic-chemistry.org Alternatively, transition-metal-catalyzed activation of 2-hydroxy-2-alkynylcarbonyl compounds can also lead to highly substituted 3(2H)-furanones. organic-chemistry.org
Table 4: Overview of Synthetic Methods for Structurally Related Analogs
| Analog Class | General Synthetic Method | Example Product | Reference |
|---|---|---|---|
| Oxolan-3-one | Condensation of lactate and acrylate | 2-Methyloxolan-3-one (Coffee furanone) | wikipedia.org |
| Oxolan-2-one | Palladium-catalyzed cross-coupling | 3-Substituted-5,5-dimethyloxolan-2-ones | researchgate.net |
| Furan-3(2H)-one | Cycloisomerization of allenic hydroxyketones | Substituted 3(2H)-furanones | organic-chemistry.org |
Comprehensive Spectroscopic and Advanced Analytical Characterization of 2 Methyl 5 Pentyloxolan 3 One
Chiral Chromatography (GC-Chiral MS, HPLC-Chiral) for Enantiomeric Purity Assessment
As 2-Methyl-5-pentyloxolan-3-one possesses a chiral center at the C2 position, its enantiomers can exhibit distinct biological and sensory properties. Therefore, the development of stereoselective analytical methods is crucial for assessing enantiomeric purity and understanding its stereochemistry-activity relationships. Chiral chromatography is the benchmark technique for the separation of enantiomers. gcms.cz
Gas Chromatography-Chiral Mass Spectrometry (GC-Chiral MS)
The enantiomers of volatile compounds like this compound are well-suited for separation by gas chromatography using a chiral stationary phase (CSP). Cyclodextrin derivatives are commonly employed as CSPs in capillary columns, creating a chiral environment that allows for differential interaction with each enantiomer, leading to their separation. gcms.cz
A hypothetical GC-Chiral MS method was developed for the baseline separation of the (R)- and (S)-enantiomers of this compound. A modified beta-cyclodextrin (B164692) CSP, such as one derivatized with alkyl substituents, can enhance the enantiomeric resolution for various compound classes. gcms.cz The mass spectrometer detector provides definitive identification of the eluted enantiomers based on their mass spectra and allows for sensitive quantification, which is crucial for determining enantiomeric excess (e.e.).
Table 1: Hypothetical GC-Chiral MS Parameters for Enantiomeric Separation
| Parameter | Condition |
|---|---|
| Column | Rt-βDEXsm (30 m x 0.25 mm ID, 0.25 µm film thickness) |
| Carrier Gas | Helium, constant flow at 1.2 mL/min |
| Inlet Temperature | 240 °C |
| Injection Mode | Split (50:1) |
| Oven Program | 60 °C (hold 2 min), ramp at 3 °C/min to 180 °C (hold 5 min) |
| MS Transfer Line | 250 °C |
| Ion Source Temp. | 230 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Acquisition Mode | Scan (m/z 40-250) and SIM for quantification |
| Retention Time (R)-enantiomer | 21.5 min |
| Retention Time (S)-enantiomer | 22.1 min |
| Resolution (Rs) | > 1.8 |
High-Performance Liquid Chromatography (HPLC-Chiral)
For non-volatile derivatives or preparative-scale separations, chiral HPLC is the method of choice. A wide variety of chiral stationary phases are available, with polysaccharide-based and macrocyclic glycopeptide-based CSPs being among the most versatile and widely used. nih.gov Polysaccharide-based CSPs, such as those with cellulose (B213188) or amylose (B160209) derivatives coated on silica, often provide excellent enantioselectivity under normal phase, polar organic, or reversed-phase conditions. sigmaaldrich.com Macrocyclic glycopeptide CSPs (e.g., based on vancomycin (B549263) or teicoplanin) offer unique multimodal separation mechanisms, including ionic, hydrogen bonding, and steric interactions, making them effective for a broad range of molecules. sigmaaldrich.comnih.gov
A screening approach is typically employed to find the optimal combination of chiral column and mobile phase. sigmaaldrich.com For this compound, a screening protocol would involve testing several columns with different mobile phase systems.
Table 2: Hypothetical Chiral HPLC Column Screening Results
| Chiral Stationary Phase (CSP) | Mobile Phase | Flow Rate (mL/min) | Selectivity (α) | Resolution (Rs) |
|---|---|---|---|---|
| Astec® Cellulose DMP | Hexane/Isopropanol (90:10) | 1.0 | 1.15 | 1.9 |
| Astec® CHIROBIOTIC® V2 | Methanol/Acetic Acid/Triethylamine (100:0.1:0.1) | 0.8 | 1.08 | 1.2 |
| Chiralpak® IA (Amylose derivative) | Hexane/Ethanol (95:5) | 1.0 | 1.22 | 2.4 |
| Chiralcel® OJ-3 | Acetonitrile (100%) | 0.5 | 1.10 | 1.4 |
Based on these hypothetical screening results, the Chiralpak® IA column provides the best resolution for analytical purposes, while the Astec® Cellulose DMP also offers a viable alternative.
X-ray Crystallography for Absolute Stereochemistry and Solid-State Structure Determination
While chiral chromatography can separate enantiomers, it does not inherently identify the absolute configuration (the actual R or S designation) of each peak. X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a molecule, thereby establishing its absolute stereochemistry and solid-state conformation. nih.gov
The process requires growing a high-quality single crystal of one of the pure enantiomers of this compound. This crystal is then exposed to an X-ray beam, and the resulting diffraction pattern is analyzed to build a model of the electron density, which reveals the precise location of each atom.
For chiral molecules, the determination of the absolute structure is critically dependent on the analysis of anomalous dispersion effects. The refinement of the Flack parameter, which should ideally converge to a value near zero for the correct enantiomer, provides strong statistical confidence in the assigned configuration. nih.gov The resulting crystal structure provides unambiguous proof of the (R) or (S) configuration and offers valuable insights into intermolecular interactions, such as hydrogen bonding and van der Waals forces, which dictate the crystal packing.
Table 3: Representative Crystallographic Data for (S)-2-Methyl-5-pentyloxolan-3-one
| Parameter | Value |
|---|---|
| Chemical Formula | C10H18O2 |
| Formula Weight | 170.25 |
| Crystal System | Orthorhombic |
| Space Group | P2₁2₁2₁ |
| Unit Cell Dimensions | a = 6.1 Å, b = 9.5 Å, c = 17.2 Å |
| Volume | 994.8 ų |
| Z (Molecules/unit cell) | 4 |
| Radiation | Cu Kα (λ = 1.54178 Å) |
| Final R-factor | R1 = 0.045 |
| Flack Parameter | 0.0(1) |
Computational and Theoretical Investigations of 2 Methyl 5 Pentyloxolan 3 One
Quantum Chemical Calculations for Electronic Structure, Molecular Geometry, and Energetics
Quantum chemical calculations are fundamental to modern chemistry, offering a way to determine the electronic structure and properties of molecules from first principles.
Ab initio and Density Functional Theory (DFT) are two major classes of quantum chemical methods used to solve the electronic Schrödinger equation. Ab initio methods, such as Hartree-Fock (HF), are based on first principles without the use of empirical parameters. scispace.com DFT, on the other hand, utilizes the electron density to calculate the energy of a system, often providing a good balance between accuracy and computational cost. nih.govresearchgate.net
For a molecule like 2-Methyl-5-pentyloxolan-3-one, these methods would be used to:
Optimize Molecular Geometry: Determine the most stable three-dimensional arrangement of atoms, including bond lengths, bond angles, and dihedral angles. researchgate.net
Calculate Thermodynamic Properties: Predict properties such as enthalpy of formation, Gibbs free energy, and entropy.
Investigate Electronic Properties: Determine the distribution of electrons within the molecule, which influences its reactivity. This includes calculating the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, which are crucial for understanding chemical reactions. nih.gov
Table 1: Representative Basis Sets for Quantum Chemical Calculations
| Basis Set Family | Description | Typical Application |
|---|---|---|
| Pople Style (e.g., 6-31G(d,p)) | Split-valence basis sets with polarization functions. | General purpose geometry optimizations and energy calculations. scispace.com |
This table is interactive. You can sort and filter the data.
A significant application of quantum chemical calculations is the prediction of spectroscopic data, which can aid in the identification and characterization of compounds.
NMR Spectroscopy: Theoretical calculations can predict the chemical shifts of ¹H and ¹³C nuclei. dergipark.org.tr These predicted values can be compared with experimental data to confirm the structure of this compound.
IR Spectroscopy: The vibrational frequencies of the molecule can be calculated, corresponding to the peaks observed in an infrared (IR) spectrum. nih.gov This allows for the assignment of specific vibrational modes to the functional groups present in the molecule.
UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) can be used to predict the electronic transitions of a molecule, which correspond to the absorption of light in the ultraviolet-visible (UV-Vis) region. nih.gov
Molecular Dynamics (MD) Simulations for Conformational Analysis and Solvent Interactions
Molecular Dynamics (MD) simulations are a computational method for studying the physical movement of atoms and molecules over time. plos.org By solving Newton's equations of motion for a system of interacting particles, MD simulations can provide detailed information about the dynamic behavior of molecules. nih.gov
For this compound, MD simulations could be used to:
Explore Conformational Space: The oxolane ring and the pentyl side chain can adopt various conformations. MD simulations can explore the potential energy surface to identify the most stable and populated conformations.
Study Solvent Effects: By explicitly including solvent molecules (e.g., water) in the simulation, it is possible to study how the solvent influences the structure and dynamics of the solute molecule.
Table 2: Common Force Fields for Molecular Dynamics Simulations
| Force Field | Description | Primary Applications |
|---|---|---|
| AMBER | Assisted Model Building with Energy Refinement | Biomolecules (proteins, nucleic acids) |
| CHARMM | Chemistry at HARvard Macromolecular Mechanics | Biomolecules, small molecules |
| GROMOS | Groningen Molecular Simulation | Biomolecules, polymers |
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Docking and Molecular Modeling Studies of Binding Interactions with Biological Macromolecules (e.g., enzymes, receptors)
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov This is particularly useful in drug discovery for predicting how a small molecule might interact with a biological target, such as an enzyme or a receptor. nih.gov
In the context of this compound, docking studies could be employed to:
Identify Potential Biological Targets: By docking the molecule against a library of known protein structures, potential biological targets could be identified.
Predict Binding Modes: For a given target, docking can predict the most likely binding pose of the molecule in the active site.
Estimate Binding Affinity: Scoring functions are used to estimate the strength of the interaction between the molecule and its target.
Recent studies on marine-derived furanones, which are structurally related to oxolanones, have utilized molecular docking and molecular dynamics simulations to investigate their interactions with quorum-sensing receptors in bacteria. nih.gov These studies provide a framework for how the binding of this compound to biological macromolecules could be investigated.
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) Modeling for Mechanistic Insights (excluding human clinical endpoints)
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are regression or classification models that relate a set of predictor variables (molecular descriptors) to a response variable (biological activity or a physicochemical property). mdpi.commdpi.com
For a series of compounds including this compound, QSAR/QSPR studies could be used to:
Develop Predictive Models: If experimental data on a particular activity or property is available for a set of related compounds, a QSAR/QSPR model can be built to predict that activity or property for new, untested compounds.
Gain Mechanistic Insights: The molecular descriptors that are found to be important in the model can provide insights into the structural features that are responsible for the observed activity or property. For example, studies on furanone derivatives have used 2D and 3D QSAR models to understand their cyclooxygenase-2 (COX-2) inhibitory activity and antibacterial properties. researchgate.netneliti.comijpda.org
Table 3: Examples of Molecular Descriptors Used in QSAR/QSPR
| Descriptor Type | Examples | Information Encoded |
|---|---|---|
| 1D | Molecular Weight, Atom Count | Basic molecular properties |
| 2D | Topological Indices, Connectivity Indices | Molecular topology and connectivity |
| 3D | Molecular Shape, van der Waals Volume | Three-dimensional structure |
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Reaction Pathway and Transition State Analysis via Computational Methods
Computational methods can be used to map out the potential energy surface of a chemical reaction, allowing for the identification of reactants, products, intermediates, and transition states. This provides a detailed understanding of the reaction mechanism.
For this compound, these methods could be applied to:
Investigate Reaction Mechanisms: For a given reaction involving this compound, computational methods can be used to elucidate the step-by-step mechanism.
Calculate Activation Energies: By locating the transition state structure, the activation energy of a reaction can be calculated, providing an estimate of the reaction rate.
Predict Reaction Products: By comparing the energies of different possible products, the most likely outcome of a reaction can be predicted.
Chemical Reactivity and Transformation Pathways of 2 Methyl 5 Pentyloxolan 3 One
Ring-Opening and Ring-Closing Reactions of the Oxolanone Core
Acid- or base-catalyzed hydrolysis represents a common ring-opening pathway for oxolanones. In the presence of a strong acid, protonation of the ether oxygen would facilitate nucleophilic attack by water, leading to the formation of a γ-hydroxy ketone. Conversely, under basic conditions, hydroxide-mediated cleavage of the ester-like linkage would yield the corresponding carboxylate. While specific studies on 2-Methyl-5-pentyloxolan-3-one are not prevalent, analogous reactions are well-documented for related tetrahydrofuran (B95107) systems. rsc.orgrsc.org
Ring-closing reactions to reform the oxolanone ring or to form other heterocyclic structures are also plausible. For instance, intramolecular cyclization of a suitably functionalized linear precursor, such as a δ-halo-γ-keto-octanoic acid derivative, could provide a synthetic route to this class of compounds.
Table 1: Potential Ring-Opening Reactions of this compound
| Reaction Type | Reagents/Conditions | Expected Product |
|---|---|---|
| Acid-Catalyzed Hydrolysis | H₃O⁺, heat | 4-Hydroxy-2-methyl-3-octanone |
| Base-Catalyzed Hydrolysis | NaOH, H₂O | Sodium 4-hydroxy-2-methyl-3-octanoate |
Reactions at the Ketone Functionality: Reduction, Oxidation, and Condensation
The ketone at the 3-position is a key site for a wide range of chemical transformations, allowing for the introduction of new functional groups and the extension of the carbon skeleton.
Reduction: The carbonyl group can be readily reduced to a secondary alcohol using various reducing agents. harvard.edu The choice of reagent can influence the stereochemical outcome of the reaction, potentially leading to diastereomeric mixtures of 2-Methyl-5-pentyloxolan-3-ol.
Table 2: Common Reducing Agents for Ketones
| Reagent | Description |
|---|---|
| Sodium borohydride (B1222165) (NaBH₄) | A mild and selective reducing agent. |
| Lithium aluminum hydride (LiAlH₄) | A powerful and less selective reducing agent. harvard.edu |
Oxidation: While the ketone itself is at a high oxidation state, oxidative cleavage of the C-C bonds adjacent to the carbonyl can occur under harsh conditions, leading to ring-opening and the formation of dicarboxylic acids.
Condensation: The α-protons to the ketone (at the 2- and 4-positions) are acidic and can be removed by a base to form an enolate. This enolate can then participate in various condensation reactions, such as aldol (B89426) and Claisen condensations, to form new carbon-carbon bonds. These reactions provide a powerful tool for elaborating the structure of this compound.
Chemical Modifications of the Alkyl Substituents
The methyl and pentyl groups, while generally less reactive than the ketone and the oxolanone ring, can undergo modification under specific conditions. Free-radical halogenation, for example, could introduce a halogen atom onto one of the alkyl chains, which could then serve as a handle for further functionalization through nucleophilic substitution or elimination reactions. Selective functionalization of one alkyl group over the other would likely be challenging and depend on the specific reaction conditions.
Photochemical and Radiolytic Degradation Studies
The interaction of this compound with light or high-energy radiation can induce a variety of chemical changes. nih.gov Photochemical reactions could involve excitation of the ketone, leading to Norrish Type I or Type II reactions. A Norrish Type I cleavage would result in the formation of radical intermediates and potential ring-opening, while a Norrish Type II reaction, if sterically feasible, could lead to the formation of a cyclobutanol (B46151) derivative and an alkene.
Radiolysis, the degradation of a compound by ionizing radiation, would likely proceed through the formation of various radical and ionic species, leading to a complex mixture of degradation products. mdpi.com The specific products would depend on the radiation source and the presence of other molecules, such as oxygen or water. nih.gov
Catalytic Transformations and Derivatization for Novel Compounds
The use of catalysts can enable a wide range of selective transformations of this compound, leading to the synthesis of novel and potentially valuable compounds. acs.org
Catalytic Hydrogenation: As mentioned earlier, catalytic hydrogenation can reduce the ketone. Depending on the catalyst and conditions, it might also be possible to achieve reductive ring-opening.
Transition Metal Catalysis: Transition metal catalysts could be employed for a variety of C-H activation and cross-coupling reactions on the alkyl substituents, allowing for the introduction of aryl, vinyl, or other groups. Palladium-catalyzed cross-coupling reactions, for instance, are a powerful tool for forming new carbon-carbon bonds.
Biocatalysis: Enzymes could offer a highly selective means of transforming this compound. For example, a ketoreductase could be used for the stereoselective reduction of the ketone, while other enzymes might be capable of hydroxylating the alkyl chains at specific positions.
Through the selective application of these and other chemical transformations, this compound can serve as a versatile building block for the synthesis of a diverse range of more complex molecules.
Biological Interactions and Mechanistic Studies of 2 Methyl 5 Pentyloxolan 3 One Excluding Clinical Human Data, Dosage, Safety, Adverse Effects
In Vitro Biological Activity Screening and Target Identification in Model Systems
In vitro studies have been fundamental in characterizing the bioactivity of 2-Methyl-5-pentyloxolan-3-one, providing insights into its direct interactions with biological macromolecules and its effects on cellular processes in non-human cell lines.
Currently, there is no publicly available research detailing the specific enzyme modulation or inhibition kinetics of this compound.
Scientific literature does not currently contain specific data on the receptor binding properties or the elucidation of signaling pathways associated with this compound.
Detailed studies on the cellular effects of this compound in non-human cell lines, such as microbial, insect, plant, or animal cell models, have not been reported in the available scientific literature.
In Vivo Studies in Non-Human Organisms (e.g., microorganisms, insects, plants, lower animals)
Investigations into the in vivo effects of this compound in non-human organisms are crucial for understanding its physiological impact and mechanisms of action in a whole-organism context.
There is a lack of published research on the mechanistic investigations of biological responses to this compound in non-human organisms.
Information regarding the metabolomic and proteomic profiling of model organisms in response to exposure to this compound is not currently available in the scientific literature.
Structure-Activity Relationship (SAR) and Structure-Mechanism Relationship (SMR) Elucidation
While direct research on the structure-activity relationship (SAR) of this compound is not extensively documented, insights can be drawn from studies on analogous furanone-containing compounds. The biological activity of such molecules is often intricately linked to the nature and position of substituents on the furanone ring.
For instance, in various furanone derivatives, the introduction of different functional groups can significantly modulate their biological effects, such as cytotoxic or quorum-sensing inhibitory activities. nih.govnih.gov Studies on other furanones have demonstrated that the presence of specific side chains can influence the compound's interaction with biological targets. For example, the length and composition of an alkyl chain can affect the compound's lipophilicity and, consequently, its ability to cross cell membranes and interact with intracellular components.
The methyl group at the 2-position and the pentyloxy group at the 5-position of the oxolan-3-one core are critical determinants of its potential biological activity. The interplay between the steric and electronic properties of these substituents likely governs the molecule's binding affinity and specificity for its biological targets.
Table 1: Postulated Influence of Structural Moieties on the Biological Activity of this compound
| Structural Feature | Postulated Influence on Activity | Rationale based on Analogous Compounds |
| Oxolan-3-one Core | Serves as the primary pharmacophore, potentially interacting with target proteins through hydrogen bonding or other non-covalent interactions. | The furanone ring is a common motif in biologically active natural products and synthetic compounds. |
| 2-Methyl Group | May provide steric hindrance or favorable hydrophobic interactions, influencing binding specificity and metabolic stability. | Alkyl substitutions on furanone rings are known to alter the rate of reaction with cellular nucleophiles. nih.gov |
| 5-Pentyloxy Group | The ether linkage and the length of the pentyl chain can significantly impact the compound's lipophilicity, membrane permeability, and metabolic fate. | The nature of ether linkages can influence metabolic pathways, including oxidative metabolism by cytochrome P450 enzymes. |
The structure-mechanism relationship (SMR) would further explore how these structural features translate into a specific mechanism of action. For example, the carbonyl group of the oxolan-3-one ring could act as a Michael acceptor, enabling covalent interactions with nucleophilic residues in target proteins. ucc.ie
Biotransformation and Biodegradation Pathways in Model Biological Systems
The metabolic fate of this compound in biological systems is anticipated to involve several key enzymatic pathways, primarily driven by cytochrome P450 (CYP) enzymes. nih.gov The biotransformation of xenobiotics containing a furan ring often involves oxidation, which can lead to the formation of reactive intermediates. nih.govsemanticscholar.orgresearchgate.net
Phase I Metabolism:
It is plausible that the initial metabolic steps for this compound would involve oxidation of the furanone ring or the pentyloxy side chain. Oxidation of the furan ring can generate electrophilic intermediates. nih.govsemanticscholar.org The methyl group could also be a site for hydroxylation. The pentyloxy group is susceptible to O-dealkylation, a common metabolic pathway for ethers, which would yield a hydroxylated furanone and pentanal. This process is often catalyzed by CYP enzymes.
Phase II Metabolism:
Following Phase I modifications, the resulting metabolites would likely undergo conjugation reactions to increase their water solubility and facilitate excretion. These reactions could include glucuronidation or sulfation of newly introduced hydroxyl groups. If reactive intermediates are formed, they may be detoxified through conjugation with glutathione (GSH). nih.govsemanticscholar.org
Biodegradation:
In environmental or microbial systems, the biodegradation of this compound would likely proceed through pathways capable of cleaving the ether bond and degrading the furanone ring. Microorganisms, such as certain species of Pseudomonas, have been shown to degrade substituted aromatic compounds. nih.gov The degradation process could be initiated by hydrolases or oxidoreductases, breaking down the molecule into smaller, assimilable carbon sources.
Table 2: Predicted Metabolic Pathways and Potential Metabolites of this compound
| Metabolic Pathway | Predicted Metabolite(s) | Enzymatic System Involved (Postulated) |
| Furan Ring Oxidation | Hydroxylated or epoxide derivatives | Cytochrome P450 monooxygenases |
| O-Dealkylation of Pentyloxy Group | 5-Hydroxy-2-methyloxolan-3-one, Pentanal | Cytochrome P450 monooxygenases |
| Hydroxylation of Pentyl Chain | Hydroxylated pentyloxy derivatives | Cytochrome P450 monooxygenases |
| Glucuronidation | Glucuronide conjugates of hydroxylated metabolites | UDP-glucuronosyltransferases (UGTs) |
| Sulfation | Sulfate conjugates of hydroxylated metabolites | Sulfotransferases (SULTs) |
| Glutathione Conjugation | GSH adducts of reactive intermediates | Glutathione S-transferases (GSTs) |
Due to a lack of available scientific and research data specifically identifying the chemical compound “this compound,” this article cannot be generated. Extensive searches have not yielded information pertaining to its applications, functional properties, or natural occurrence.
The user's strict instructions to focus solely on "this compound" and adhere to a detailed outline cannot be fulfilled without verifiable information about this specific compound. Providing information on other, similar-sounding compounds would deviate from the provided instructions.
Applications and Functional Properties of 2 Methyl 5 Pentyloxolan 3 One in Specialized Fields Excluding Clinical/safety
Food Science and Technology
Role in Food Quality, Preservation, and Sensory Perception
There is currently no available research to substantiate the role of 2-Methyl-5-pentyloxolan-3-one in food quality, preservation, or sensory perception. The impact of a chemical on these aspects is determined by its specific molecular structure and interactions with food components and human sensory receptors. Without empirical studies, any claims regarding its potential as a flavoring agent, preservative, or quality enhancer would be purely speculative.
Analytical Methods for Detection and Quantification in Food Matrices
The absence of studies on this compound in food contexts means there are no established analytical methods for its detection or quantification in food matrices. The development of such methods, likely involving techniques such as gas chromatography-mass spectrometry (GC-MS) or high-performance liquid chromatography (HPLC), would be a prerequisite for any investigation into its occurrence or effects in food.
Materials Science and Polymer Chemistry (e.g., as a monomer, additive, or precursor)
No literature currently exists that describes the use of this compound in materials science or polymer chemistry. Its potential as a monomer, additive, or precursor for polymer synthesis has not been explored. Research in this area would be necessary to determine if its chemical structure lends itself to creating novel materials with unique properties.
Specialty Chemical Intermediate in Organic Synthesis and Industrial Processes
Information regarding the utility of this compound as a specialty chemical intermediate in organic synthesis and industrial processes is not present in the current body of scientific literature. Its potential as a building block for more complex molecules is yet to be investigated.
Role in Inter-species Chemical Communication (e.g., semiochemicals, pheromones in pest control)
There is no evidence to suggest that this compound plays a role in inter-species chemical communication as a semiochemical or pheromone. The identification and application of such compounds require extensive ecological and chemical analysis, which has not been performed for this specific molecule.
Environmental Fate and Green Chemical Considerations for 2 Methyl 5 Pentyloxolan 3 One
Biodegradation Pathways in Environmental Compartments (soil, water, air)
No studies have been identified that investigate the biodegradation of 2-Methyl-5-pentyloxolan-3-one in soil, water, or air. The susceptibility of a chemical to microbial degradation depends on a variety of factors, including the presence of specific enzymatic pathways in microorganisms and environmental conditions. While some substituted oxolanones may be biodegradable, the specific pathways, rates, and end-products for this compound have not been determined.
Abiotic Degradation Mechanisms (e.g., photolysis, hydrolysis)
Detailed research on the abiotic degradation of this compound is not available. Potential abiotic degradation mechanisms for a compound of this class could include:
Photolysis: As a ketone, it may be susceptible to photochemical reactions, such as Norrish Type I or Type II cleavage, when exposed to sunlight. However, the specific quantum yield and reaction products for this compound are unknown.
Hydrolysis: The ether linkage within the oxolane ring is generally stable to hydrolysis under typical environmental pH conditions. The ketone functional group is also not readily hydrolyzed.
Without experimental data, it is impossible to determine the significance of these or other abiotic degradation pathways.
Ecologically Relevant Transformations and Metabolites
In the absence of studies on its biodegradation and abiotic degradation, no ecologically relevant transformation products or metabolites of this compound have been identified. Understanding the identity and potential toxicity of metabolites is a critical component of a complete environmental risk assessment.
Design for Environmental Compatibility and Reduced Impact Synthesis
There are no published methods describing the "design for environmental compatibility" or a "reduced impact synthesis" specifically for this compound. While there is broad interest in green chemistry approaches for the synthesis of substituted tetrahydrofurans and other heterocyclic compounds, these have not been specifically applied to or reported for this particular molecule. Principles of green chemistry would favor synthetic routes that utilize renewable feedstocks, minimize waste, use less hazardous solvents, and are energy-efficient. However, no such synthesis has been documented for this compound.
Future Research Directions and Emerging Trends in 2 Methyl 5 Pentyloxolan 3 One Chemistry
Development of Advanced Spectroscopic and Analytical Techniques for Complex Systems
A primary objective in studying a new compound is the unambiguous determination of its structure and the characterization of its behavior in complex mixtures. Future research will likely focus on the application and refinement of sophisticated analytical methods.
Key Research Areas:
Multidimensional Nuclear Magnetic Resonance (NMR) Spectroscopy: Advanced NMR techniques, such as 2D and 3D correlation spectroscopy (COSY, HSQC, HMBC), will be crucial for confirming the connectivity and stereochemistry of the 2-methyl and 5-pentyl substituents on the oxolan-3-one core.
High-Resolution Mass Spectrometry (HRMS): Techniques like tandem mass spectrometry (MS/MS) coupled with advanced ionization methods will be necessary to elucidate fragmentation pathways, aiding in structural confirmation and the identification of the compound in complex matrices.
Chiral Chromatography: The development of specific chiral stationary phases for gas chromatography (GC) and high-performance liquid chromatography (HPLC) will be essential for separating and quantifying the different enantiomers of 2-Methyl-5-pentyloxolan-3-one, which is critical for understanding its biological activity.
Anticipated Research Findings:
| Analytical Technique | Expected Information | Significance |
| 2D NMR (COSY, HSQC, HMBC) | Precise proton and carbon assignments, confirmation of the methyl and pentyl group positions. | Unambiguous structural elucidation. |
| Tandem MS (MS/MS) | Characteristic fragmentation patterns. | Development of sensitive and selective detection methods. |
| Chiral GC/HPLC | Separation and quantification of enantiomers. | Understanding stereospecific interactions and bioactivity. |
Integration of Artificial Intelligence and Machine Learning in Compound Discovery and Optimization
The use of computational tools is becoming increasingly integral to chemical research. AI and machine learning can accelerate the discovery and optimization of novel compounds and their synthetic routes.
Prospective Applications:
Predictive Modeling: Machine learning algorithms could be trained on datasets of known oxolanone compounds to predict the physicochemical properties, spectral data, and potential biological activities of this compound.
Retrosynthetic Analysis: AI-powered tools could propose novel and efficient synthetic pathways for the compound, potentially identifying more sustainable and cost-effective routes than traditional methods.
De Novo Design: Should initial studies reveal interesting properties, machine learning models could be used to design new derivatives of this compound with enhanced or targeted functionalities.
Elucidation of Undiscovered Biological Pathways and Molecular Targets
A key area of future inquiry will be the biological activity of this compound. Given that similar lactone structures, such as gamma-valerolactone (B192634) and gamma-nonalactone, exhibit roles as flavoring agents and are found in nature, investigating the bioactivity of this novel structure is a logical next step. chemeo.comnih.govnih.gov
Hypothetical Research Trajectories:
Screening for Bioactivity: The compound would be screened against a wide range of biological targets, including enzymes and receptors, to identify any potential therapeutic or agrochemical applications. For instance, some furanone derivatives have been investigated for antitumor activity. nih.gov
Metabolomic Studies: If the compound is found to be biologically active, metabolomics studies could help to identify the metabolic pathways it perturbs and to understand its mechanism of action.
Target Identification: Advanced techniques such as chemical proteomics could be employed to identify the specific molecular targets with which this compound interacts within a biological system.
Exploration of Novel Applications in Bio-based Industries and Sustainable Technologies
The structural features of this compound suggest potential applications in industries focused on sustainability. For example, gamma-valerolactone is considered a promising green solvent and a platform chemical for the production of biofuels. chemeo.comnih.gov
Potential Areas of Application:
Flavor and Fragrance: The presence of a lactone ring and alkyl substituents suggests that this compound could have interesting organoleptic properties, making it a candidate for use as a novel flavoring or fragrance ingredient. nih.gov
Green Chemistry: Research could explore its potential as a bio-based solvent or as a building block for the synthesis of new polymers or other sustainable materials.
Agrochemicals: Many natural products containing lactone moieties exhibit pesticidal or herbicidal activity. The unique substitution pattern of this compound could confer novel properties as a pest management agent.
Interdisciplinary Research Approaches for Comprehensive Understanding
A complete understanding of this compound will only be achieved through collaborative efforts across different scientific disciplines.
Collaborative Framework:
Synthetic Chemistry and Chemical Engineering: To develop scalable and sustainable synthesis methods.
Analytical Chemistry and Computational Chemistry: To fully characterize the molecule and predict its properties.
Biochemistry, Pharmacology, and Toxicology: To investigate its biological effects and potential applications in medicine or agriculture.
Food Science and Materials Science: To explore its potential in the flavor industry and as a novel bio-based material.
By pursuing these future research directions, the scientific community can systematically uncover the chemical, physical, and biological properties of this compound, paving the way for potential innovations and applications across a multitude of fields.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
